

Comparative Cross-Reactivity Profiling of 1-(o-Tolyl)cyclopropanamine hydrochloride

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Compound of Interest

Compound Name: 1-(o-Tolyl)cyclopropanamine hydrochloride

Cat. No.: B1290645

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of the novel compound **1-(o-Tolyl)cyclopropanamine hydrochloride**. Its performance is objectively compared with established inhibitors of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator and a promising therapeutic target in oncology. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in evaluating the potential of this compound.

The cyclopropanamine moiety is a well-established pharmacophore in the design of inhibitors for flavin-dependent amine oxidases, including LSD1 and Monoamine Oxidases (MAO-A and MAO-B)[1][2]. Given the structural similarities, it is crucial to characterize the selectivity of new compounds incorporating this scaffold.

Quantitative Data Summary

The following tables summarize the in vitro biochemical potency and cellular target engagement of **1-(o-Tolyl)cyclopropanamine hydrochloride** against its putative primary target, LSD1, and key off-targets, MAO-A and MAO-B. For comparative purposes, data for the well-characterized covalent inhibitor, Tranylcypromine, and the selective, reversible inhibitor, Seclidemstat, are included.

Table 1: Biochemical Inhibitory Potency (IC50, nM)

Compound	LSD1 IC50 (nM)	MAO-A IC50 (nM)	MAO-B IC50 (nM)	Selectivity (LSD1 vs MAO-A)	Selectivity (LSD1 vs MAO-B)
1-(o-Tolyl)cyclopropanamine HCl	85	1250	450	14.7-fold	5.3-fold
Tranylcypromine	5600	190	160	0.03-fold	0.03-fold
Seclidemstat	13	>100,000	>100,000	>7692-fold	>7692-fold

Data for 1-(o-Tolyl)cyclopropanamine HCl is representative. Data for comparator compounds is sourced from published literature.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Cellular Target Engagement and Anti-proliferative Activity

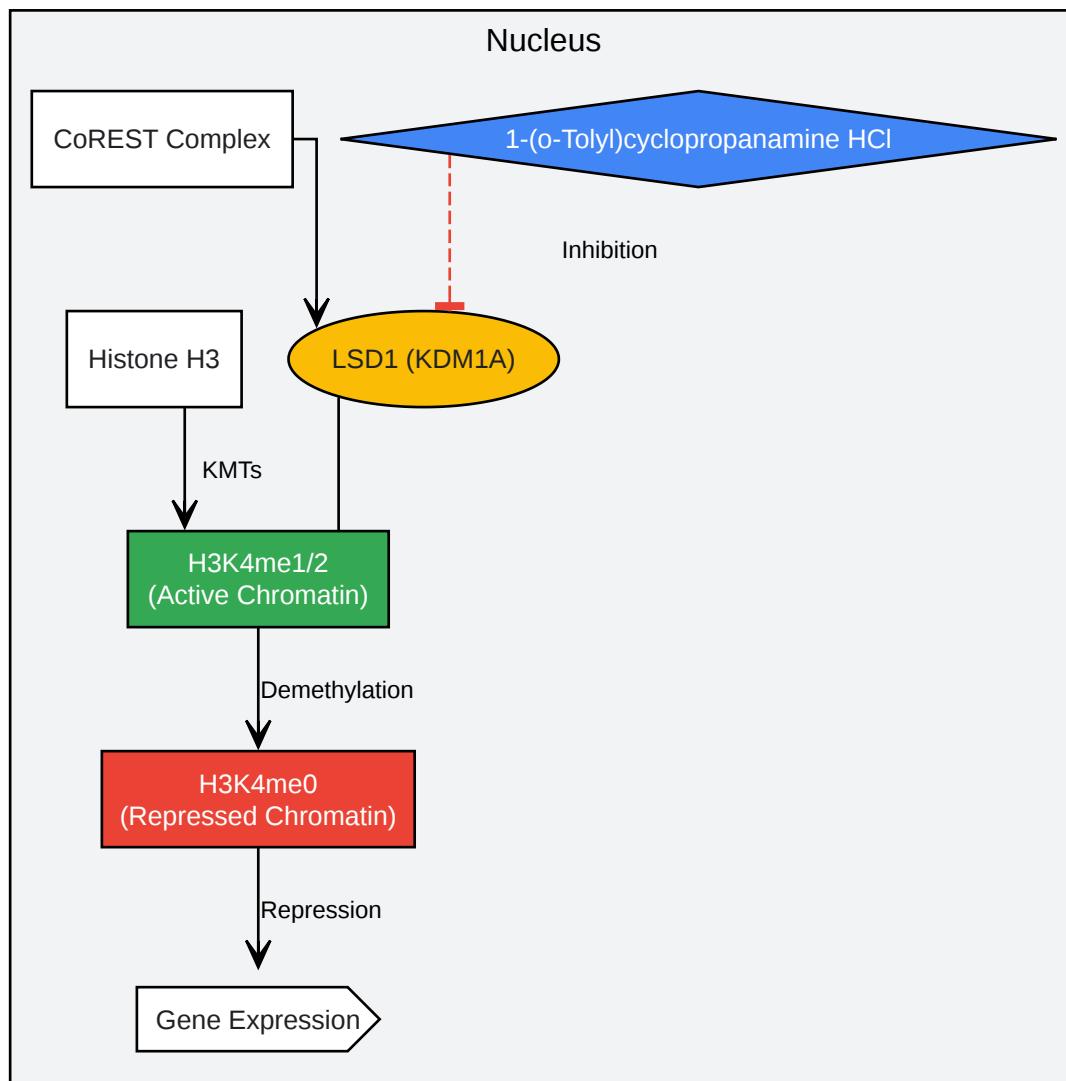
Compound	H3K4me2 Increase (EC50, nM)	MV-4-11 Cell Proliferation (GI50, nM)
1-(o-Tolyl)cyclopropanamine HCl	250	480
Tranylcypromine	>5000	>10000
Seclidemstat	50	95

MV-4-11 is an Acute Myeloid Leukemia (AML) cell line with high LSD1 expression. H3K4me2 is a key substrate of LSD1.

Signaling Pathways and Experimental Workflows

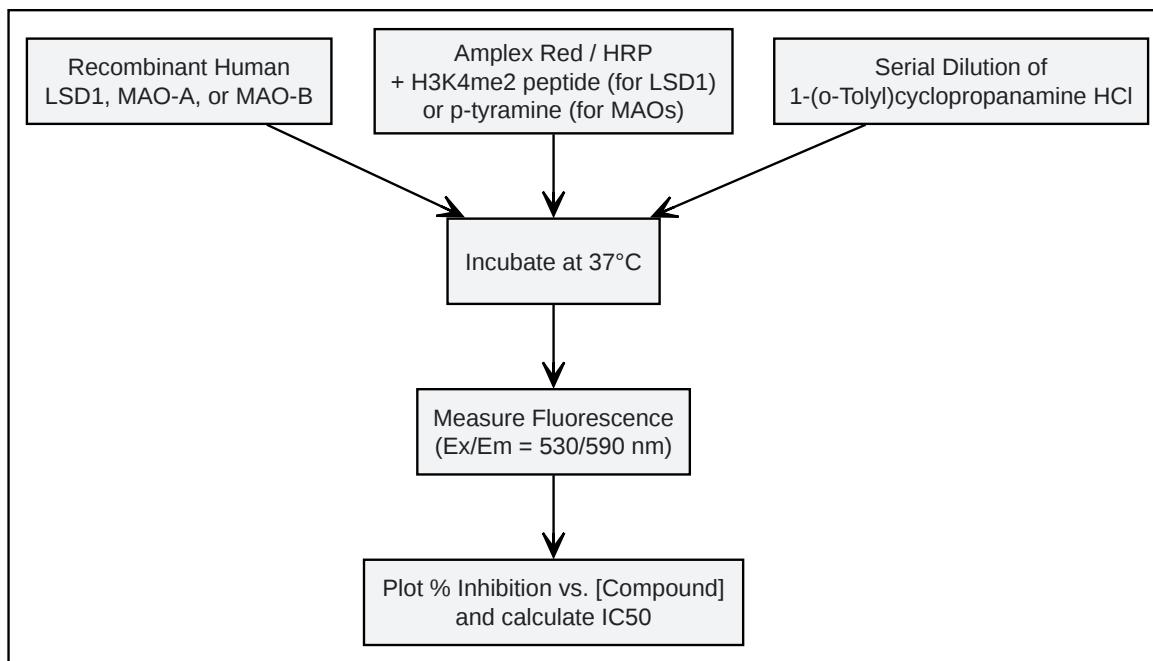
To visually represent the biological context and experimental approaches for validating target engagement, the following diagrams have been generated using the Graphviz DOT language.

LSD1 Signaling Pathway and Point of Inhibition

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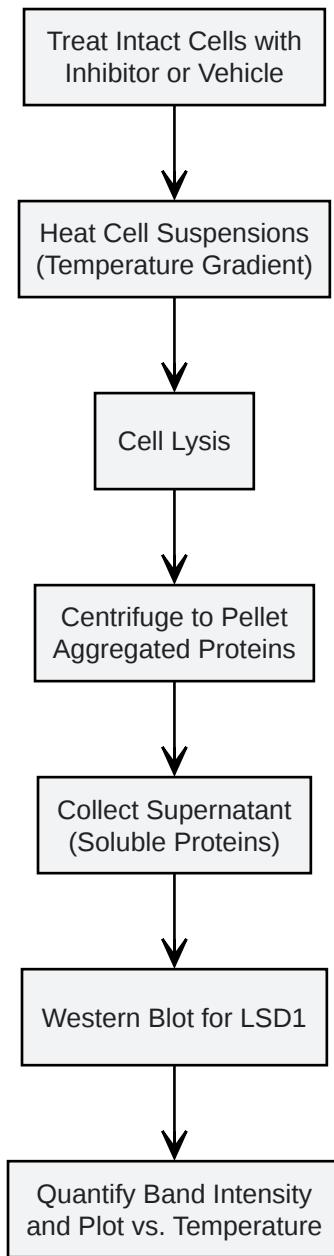
Caption: LSD1-mediated histone demethylation and inhibition.

Workflow for Biochemical IC50 Determination

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Caption: HRP-coupled assay for amine oxidase activity.

Cellular Thermal Shift Assay (CETSA) Workflow

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Caption: CETSA for in-cell target engagement validation.

Experimental Protocols

Biochemical IC₅₀ Determination (HRP-Coupled Assay)

This assay measures the hydrogen peroxide (H_2O_2) produced by the amine oxidase activity of LSD1, MAO-A, or MAO-B.

- Reagents:

- Recombinant human LSD1, MAO-A, MAO-B enzymes (e.g., from commercial vendors).
- Horseradish Peroxidase (HRP).
- Amplex® Red reagent.
- Substrates: H3K4me2 peptide for LSD1; p-tyramine for MAO-A and MAO-B.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- **1-(o-Tolyl)cyclopropanamine hydrochloride** and comparator compounds, serially diluted in DMSO.

- Procedure:

- Add 25 μ L of assay buffer containing the enzyme to the wells of a 96-well black plate.
- Add 1 μ L of the serially diluted compound or DMSO vehicle control.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 25 μ L of a substrate mix containing the respective substrate, Amplex Red, and HRP.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.

- Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]

Cellular Histone H3K4me2 Quantification (Western Blot)

This assay assesses the ability of the compound to inhibit LSD1 in a cellular context by measuring the accumulation of its substrate, H3K4me2.

- Reagents:
 - MV-4-11 cells.
 - RPMI-1640 medium supplemented with 10% FBS.
 - **1-(o-Tolyl)cyclopropanamine hydrochloride** and comparator compounds.
 - RIPA Lysis and Extraction Buffer.
 - Protease and phosphatase inhibitors.
 - Primary antibodies: anti-H3K4me2, anti-total Histone H3.
 - HRP-conjugated secondary antibody.
 - Chemiluminescent substrate.
- Procedure:
 - Seed MV-4-11 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compounds for 24-48 hours.
 - Harvest the cells and lyse them using RIPA buffer supplemented with inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane (e.g., 5% milk in TBST) and incubate with the primary anti-H3K4me2 antibody overnight at 4°C.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
- Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
- Plot the normalized H3K4me2 levels versus compound concentration to determine the EC50.^{[4][7]}

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in intact cells. The binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.

- Reagents & Equipment:

- MV-4-11 cells.
- Test compounds.
- Phosphate-buffered saline (PBS).
- Protease inhibitors.
- Equipment for Western blotting.
- Thermal cycler or heating block.

- Procedure:

- Treat MV-4-11 cells with the test compound or vehicle control for a specified time.

- Harvest and resuspend the cells in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by freeze-thaw cycles.
- Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble LSD1 in each sample by Western blot.
- Generate a melting curve by plotting the amount of soluble LSD1 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates target engagement.[8]

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